Dibutyl sulfosuccinate

CAS No.: 120-96-7

Cat. No.: VC17144334

Molecular Formula: C12H22O7S

Molecular Weight: 310.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 120-96-7 |

|---|---|

| Molecular Formula | C12H22O7S |

| Molecular Weight | 310.37 g/mol |

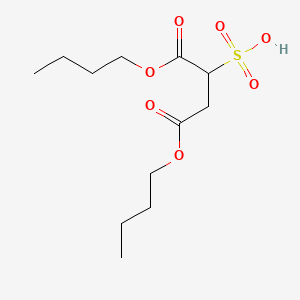

| IUPAC Name | 1,4-dibutoxy-1,4-dioxobutane-2-sulfonic acid |

| Standard InChI | InChI=1S/C12H22O7S/c1-3-5-7-18-11(13)9-10(20(15,16)17)12(14)19-8-6-4-2/h10H,3-9H2,1-2H3,(H,15,16,17) |

| Standard InChI Key | YPDHMBTYUUZFOA-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)CC(C(=O)OCCCC)S(=O)(=O)O |

Introduction

Chemical Structure and Nomenclature

Dibutyl sulfosuccinate (C<sub>12</sub>H<sub>22</sub>O<sub>7</sub>S) is derived from the esterification of maleic acid with butanol, followed by sulfonation. The sodium salt form (C<sub>12</sub>H<sub>22</sub>NaO<sub>7</sub>S) features a sulfonic acid group neutralized by a sodium ion, enhancing its water solubility. The compound’s IUPAC name is sodium 1,4-dibutoxy-1,4-dioxobutane-2-sulfonate, and its CAS registry number is 5144-51-4.

Key Structural Features:

-

Two butyl groups esterified to a succinic acid backbone.

-

A sulfonate group at the central carbon, contributing to its anionic surfactant properties.

-

Sodium counterion stabilizing the sulfonate group in aqueous solutions.

Synthesis and Industrial Production

Synthetic Methodology

The synthesis of sodium dibutyl sulfosuccinate involves two primary steps: esterification and sulfonation.

-

Esterification of Maleic Anhydride:

Maleic anhydride reacts with butanol in a molar ratio of 1:2.2 under reflux conditions (80–90°C) to form dibutyl maleate . Catalysts such as sulfuric acid or p-toluenesulfonic acid accelerate the reaction. -

Sulfonation with Sodium Bisulfite:

Dibutyl maleate undergoes sulfonation using sodium bisulfite (NaHSO<sub>3</sub>) at elevated temperatures (100–110°C) under inert nitrogen atmosphere. The reaction produces sodium dibutyl sulfosuccinate after neutralization .

Industrial-Scale Production:

Large-scale reactors equipped with mechanical stirrers and reflux condensers facilitate continuous esterification and sulfonation. Post-synthesis purification involves vacuum distillation to achieve >95% purity .

Reaction Optimization

Key parameters influencing yield and purity include:

-

Temperature: Maintaining 100–110°C during sulfonation ensures complete conversion .

-

Molar Ratios: A 1:1 molar ratio of dibutyl maleate to sodium bisulfite minimizes byproducts.

-

Catalysts: Acidic catalysts (e.g., Hydropalat 875) enhance reaction kinetics .

Physicochemical Properties

Physical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 333.36 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Solubility in Water | 760 g/L (25°C) | |

| Critical Micelle Concentration (CMC) | 0.8 mM (25°C) | |

| Surface Tension Reduction | 49.1 dynes/cm (1% solution) |

Stability and Reactivity

-

Thermal Stability: Stable up to 150°C; decomposes at higher temperatures.

-

pH Sensitivity: Maintains efficacy in pH 3–10, making it suitable for diverse formulations.

Functional Applications

Pharmaceutical Industry

Sodium dibutyl sulfosuccinate acts as a stool softener in laxative formulations by increasing intestinal water content. Its surfactant properties enhance drug solubility, improving bioavailability in oral and topical formulations.

Coatings and Adhesives

In paint formulations, the compound stabilizes emulsions, reduces surface tension, and enhances pigment dispersion. It improves adherence to substrates and UV resistance in architectural coatings .

Detergents and Cleaning Agents

As a surfactant, it lowers interfacial tension in aqueous solutions, enabling efficient removal of hydrophobic contaminants. Applications include industrial degreasers and household cleaners.

Comparative Analysis with Related Sulfosuccinates

| Compound | Alkyl Chain | CMC (mM) | Solubility (g/L) | Primary Applications |

|---|---|---|---|---|

| Sodium dibutyl sulfosuccinate | Butyl | 0.8 | 760 | Pharmaceuticals, coatings |

| Sodium dioctyl sulfosuccinate | Octyl | 0.2 | 450 | Emulsions, latex dispersions |

| Sodium diisobutyl sulfosuccinate | Isobutyl | 0.5 | 804 | Agrochemicals, polymer synthesis |

Key Observations:

-

Shorter alkyl chains (butyl vs. octyl) increase water solubility but reduce micellar stability.

-

Branched chains (isobutyl) enhance solubility in nonpolar media compared to linear analogs.

Future Research Directions

-

Green Synthesis Methods: Exploring biocatalysts or solvent-free reactions to reduce environmental impact.

-

Nanotechnology Integration: Investigating its role in stabilizing nanoparticles for drug delivery systems.

-

Biodegradability Studies: Assessing long-term ecological impacts in industrial runoff.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume